9-Hydroxynon-7-ynoic acid

Description

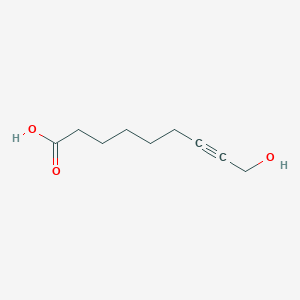

Structure

2D Structure

3D Structure

Properties

CAS No. |

103675-12-3 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

9-hydroxynon-7-ynoic acid |

InChI |

InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-3,5,7-8H2,(H,11,12) |

InChI Key |

SCXJYTREEUDANF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC#CCO)CCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Endogenous Production of 9 Hydroxynon 7 Ynoic Acid

Elucidation of Enzymatic Catalysis in 9-Hydroxynon-7-ynoic Acid Formation

The creation of the characteristic triple bond in this compound is a sophisticated enzymatic process. The biosynthesis is believed to begin with a common fatty acid precursor and involve a series of desaturation steps. davidmoore.org.uk The key enzymes in this process are specialized fatty acid desaturases known as acetylenases . usask.causask.canih.gov

These enzymes catalyze the conversion of a pre-existing double bond into a triple bond. mdpi.com The process is an oxidative reaction that involves the removal of two hydrogen atoms from adjacent carbons in the fatty acid chain. nih.govresearchgate.net For instance, the enzyme Crep1 from Crepis alpina is known to convert linoleic acid into crepenynic acid by forming a triple bond at the Δ12 position. usask.caresearchgate.net A similar enzymatic action would be required to form the triple bond at the C-7 position of a C9 precursor to yield this compound.

The terminal hydroxyl group (-OH) at the C-9 position is likely introduced by a hydroxylase , such as a cytochrome P450 monooxygenase. These enzymes are frequently involved in the modification of fatty acids and other secondary metabolites in both microbial and eukaryotic systems. tandfonline.comunl.edu

Table 1: Key Enzymes in Polyacetylene Biosynthesis

| Enzyme Class | Function | Example |

|---|---|---|

| Fatty Acid Acetylenase | Catalyzes the formation of a carbon-carbon triple bond from a double bond. | Crep1 |

| Fatty Acid Desaturase | Introduces a double bond into a fatty acid chain. | FAD2 |

Precursor Identification and Metabolic Intermediates in Biosynthesis

The biosynthesis of polyacetylenes, including this compound, originates from primary metabolism, specifically from long-chain fatty acids. nih.govnih.govresearchgate.net Isotopic labeling studies have confirmed that C16 and C18 fatty acids like oleic acid and linoleic acid serve as the foundational precursors for many polyacetylenic compounds. nih.gov

The proposed biosynthetic route involves several key steps:

Chain Cleavage : A long-chain fatty acid, such as oleic acid (C18), undergoes oxidative cleavage to produce shorter-chain intermediates. For a C9 compound like this compound, this would yield a nine-carbon chain.

Desaturation : A desaturase enzyme introduces a double bond at the appropriate position (C-7) of the C9 fatty acid intermediate.

Acetylenation : A fatty acid acetylenase then acts on this double bond to form the characteristic C-C triple bond. mdpi.com

Hydroxylation : Finally, a hydroxylase adds the hydroxyl group at the terminal C-9 position.

Alternatively, the hydroxylation and cleavage steps might occur after the formation of the alkyne on the longer C18 precursor. mdpi.com

Table 2: Putative Precursors and Intermediates

| Compound Type | Name | Role in Pathway |

|---|---|---|

| Primary Precursor | Oleic Acid (C18:1) | Initial substrate from primary metabolism. nih.govlivescience.io |

| Intermediate | Nonanoic acid (C9) | Product of oxidative cleavage. sciepublish.com |

| Intermediate | Non-7-enoic acid | Product of desaturation. |

Microbial and Eukaryotic Organisms Implicated in its Biogenesis

The production of alkynyl-containing compounds is widespread in nature, particularly within the fungal kingdom and certain plant families. nih.govmdpi.com While the specific production of this compound is not extensively documented, numerous related polyacetylenes are known to be produced by Basidiomycete fungi. researchgate.netrhhz.netsemanticscholar.org

Genera of mushrooms known for producing a rich variety of polyacetylenes include:

Marasmius researchgate.netsemanticscholar.org

Clitocybe researchgate.net

Tricholoma

Cantharellus researchgate.net

Ischnoderma , from which the related compound 1-hydroxy-2-nonyn-4-one has been isolated. rhhz.netsemanticscholar.org

In the plant kingdom, species from the Apiaceae, Araliaceae, and Asteraceae families are prolific producers of polyacetylenes, often as a defense response to pathogens. nih.gov

Furthermore, engineered microorganisms have become instrumental in studying and producing related hydroxy fatty acids. Recombinant Escherichia coli and Corynebacterium glutamicum have been successfully engineered to produce 9-hydroxynonanoic acid from oleic acid by expressing a combination of hydratases, dehydrogenases, and monooxygenases. nih.govlivescience.iotakara.co.kr These microbial platforms provide a controlled environment to study the individual enzymatic steps that could be part of the this compound biosynthetic pathway. tandfonline.comunl.edu

Regulation of Biosynthetic Flux and Pathway Control Mechanisms

The biosynthesis of secondary metabolites like this compound is tightly regulated. Production is often triggered by specific developmental stages or environmental stimuli, such as nutrient depletion or pathogenic attack. davidmoore.org.uk

Key regulatory mechanisms include:

Gene Expression : The genes encoding biosynthetic enzymes like acetylenases and desaturases are often induced by specific signals. For example, the expression of some plant acetylenases is triggered by fungal elicitors, indicating a role in defense. nih.gov

Substrate Availability : The flux through the pathway is dependent on the pool of fatty acid precursors from primary metabolism. In Corynebacterium glutamicum, the availability of acetyl-CoA and the activity of fatty acid synthase enzymes (FAS-I) are critical for providing the building blocks for such molecules. nih.govnih.govasm.org

Metabolic Engineering : In engineered organisms like E. coli, pathway flux can be controlled by several factors. Overexpression of fatty acid metabolism regulators (e.g., FadR) can increase the total fatty acid pool available for conversion. frontiersin.org Additionally, knocking out competing pathways, such as β-oxidation (e.g., deleting the fadD gene), prevents the degradation of fatty acid intermediates and channels more substrate towards the desired product. tandfonline.comunl.edunih.gov The regeneration of cofactors, such as NADPH required by hydroxylases, is another critical control point that can be enhanced to boost production. tandfonline.com

These control mechanisms ensure that the organism can produce these specialized, and often biologically active, compounds when needed without draining essential resources.

Chemical Synthesis Methodologies for Advanced Research and Analog Development

Strategies for De Novo Chemical Synthesis of 9-Hydroxynon-7-ynoic Acid

De novo synthesis of this compound can be achieved through the strategic coupling of smaller, readily available chemical building blocks. A plausible and common approach involves the connection of a C6 carboxylic acid unit with a C3 propargyl unit.

One potential synthetic route starts with a 6-halohexanoic acid, such as 6-bromohexanoic acid or 6-iodohexanoic acid, and propargyl alcohol. nih.gov The synthesis would typically proceed as follows:

Protection of Functional Groups: The carboxylic acid of the 6-halohexanoic acid is often protected as an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with subsequent reactions. Similarly, the hydroxyl group of propargyl alcohol is protected, for instance, as a tetrahydropyranyl (THP) or silyl (B83357) ether.

Formation of an Acetylide: The terminal alkyne of the protected propargyl alcohol is deprotonated using a strong base, such as n-butyllithium or sodium amide, to form a lithium or sodium acetylide. This creates a potent carbon nucleophile.

Nucleophilic Substitution (Coupling): The generated acetylide is reacted with the protected 6-halohexanoate. The acetylide displaces the halide (iodide or bromide) via an S(_N)2 reaction, forming the carbon-carbon bond and assembling the nine-carbon backbone of the target molecule.

Deprotection: In the final step, the protecting groups on the carboxylic acid and the terminal hydroxyl group are removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and acid-catalyzed cleavage for the THP ether) to yield the final product, this compound.

An alternative and well-documented de novo approach, particularly for the saturated analog 9-hydroxynonanoic acid , utilizes renewable resources like oleic acid. This method involves the oxidative cleavage of the double bond in oleic acid through ozonolysis, followed by a reductive workup to yield a mixture of aldehydes, including 9-oxononanoic acid. Subsequent reduction of the aldehyde group furnishes 9-hydroxynonanoic acid. nih.gov While this yields the saturated derivative, it represents a significant green chemistry approach to the C9 hydroxy acid scaffold.

Stereocontrolled Approaches in the Synthesis of Hydroxynonynoic Acid Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives, where hydroxyl groups are positioned at stereogenic centers, requires precise stereocontrolled methods. These techniques are fundamental in natural product synthesis, where biological activity is often dependent on specific stereochemistry.

Key strategies for introducing chirality into long-chain hydroxy acid derivatives include:

Asymmetric Allylation and Alkynylation: Methods like the Keck asymmetric allylation or Brown asymmetric allylboration can be used to react an aldehyde with an allyl or alkynyl nucleophile to create a chiral secondary alcohol with high enantioselectivity. mdpi.com This is a powerful tool for setting a stereocenter that can be further elaborated.

Sharpless Asymmetric Dihydroxylation and Epoxidation: For derivatives containing double bonds, the Sharpless asymmetric dihydroxylation can install two adjacent hydroxyl groups (a syn-diol) with a predictable stereochemical outcome. mdpi.com Similarly, the Sharpless asymmetric epoxidation creates chiral epoxides from allylic alcohols, which can then be opened by nucleophiles to generate a variety of stereodefined functional groups.

Enzyme-Catalyzed Reactions: Biocatalysts, such as ketoreductases, can reduce a ketone to a chiral secondary alcohol with exceptionally high enantiomeric excess. These enzymes are increasingly used in synthetic chemistry to create key chiral building blocks.

Substrate-Controlled Reactions: In molecules that already contain a chiral center, that center can direct the stereochemical outcome of subsequent reactions on a nearby functional group. This is a common strategy to build up complex molecules with multiple, well-defined stereocenters. nih.gov

Wittig-type Reactions: For constructing specific olefin geometries (E/Z) adjacent to newly formed stereocenters, stereoselective Wittig reactions or the Horner-Wadsworth-Emmons reaction are frequently employed, which is critical for the synthesis of many insect pheromones and other bioactive lipids. nih.gov

These methods enable the synthesis of a wide array of hydroxynonynoic acid derivatives with full control over the absolute and relative stereochemistry, which is essential for studying structure-activity relationships.

Chemoenzymatic Synthetic Routes Incorporating this compound

Chemoenzymatic routes leverage the high selectivity of enzymes for specific transformations, often under mild conditions, combined with traditional chemical synthesis steps. While direct enzymatic synthesis of the alkyne-containing this compound is not widely reported, extensive research has focused on the biotechnological production of its saturated analog, 9-hydroxynonanoic acid , from renewable feedstocks like oleic acid. wiley.commdpi.com

A prominent pathway involves a multi-enzyme cascade engineered in microbial hosts like Escherichia coli or Corynebacterium glutamicum. nih.govsciepublish.com This cascade converts oleic acid into valuable C9 building blocks. The key enzymatic steps are:

Hydration: An oleate (B1233923) hydratase (OhyA), often from Stenotrophomonas maltophilia, adds water across the C9-C10 double bond of oleic acid to produce 10-hydroxyoctadecanoic acid. mdpi.comsciepublish.com

Oxidation to Ketone: A secondary alcohol dehydrogenase (ADH) oxidizes the hydroxyl group of 10-hydroxyoctadecanoic acid to form 10-oxooctadecanoic acid. mdpi.com

Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) inserts an oxygen atom adjacent to the ketone, cleaving the carbon chain. This reaction produces an ester, 9-(nonanoyloxy)nonanoic acid . wiley.commdpi.com

Hydrolysis: The ester is then cleaved, either by a separate lipase (B570770) enzyme or by chemical hydrolysis (e.g., using sodium hydroxide), to yield two C9 products: n-nonanoic acid and 9-hydroxynonanoic acid . mdpi.comsciepublish.com

Further enzymatic oxidation of 9-hydroxynonanoic acid using an alcohol/aldehyde dehydrogenase system (like ChnDE from Acinetobacter sp.) can produce the dicarboxylic acid, 1,9-nonanedioic acid (azelaic acid) . nih.gov This integrated chemoenzymatic process represents a sustainable alternative to traditional petrochemical methods for producing these valuable bifunctional monomers. mdpi.com

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of 9-Hydroxynonanoic Acid from Oleic Acid

| Enzyme | Function | Source Organism (Gene) | Product Formed |

|---|---|---|---|

| Oleate Hydratase (OhyA) | Hydration of C=C double bond | Stenotrophomonas maltophilia | 10-Hydroxyoctadecanoic acid |

| Alcohol Dehydrogenase (ADH) | Oxidation of secondary alcohol | Micrococcus luteus | 10-Oxooctadecanoic acid |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidative cleavage of C-C bond | Pseudomonas putida | 9-(Nonanoyloxy)nonanoic acid |

| Lipase / Esterase | Hydrolysis of ester linkage | Thermomyces lanuginosus, Pseudomonas fluorescens | 9-Hydroxynonanoic acid |

| Alcohol/Aldehyde Dehydrogenase (ChnDE) | Oxidation of terminal alcohol | Acinetobacter sp. | 1,9-Nonanedioic acid |

Development of Functionally Modified Probes and Labeled Analogues for Research

The development of functionally modified probes and isotopically labeled analogues is essential for studying the metabolic fate, mechanism of action, and biosynthetic pathways of molecules like this compound and its relatives.

Isotopically Labeled Analogues: Stable isotope labeling (e.g., with ²H, ¹³C, ¹⁵N) is a powerful tool for tracing molecules in biological systems without the need for radioactivity. In the context of the related 9-hydroxynonanoic acid, which is a key component of the antibiotic mupirocin (B1676865), labeled precursors have been used in feeding studies to elucidate its complex biosynthetic pathway. rsc.orgwiley.com For example, by feeding a microorganism a ¹³C-labeled precursor and analyzing the position of the ¹³C atoms in the final product via NMR spectroscopy or mass spectrometry, researchers can map the metabolic route of assembly.

Functionally Modified Probes: To investigate the interactions of these fatty acids with enzymes, researchers synthesize modified analogues that act as probes. For instance, in studies of the mupirocin biosynthetic machinery, various hydroxylated fatty acids, including 7-hydroxyheptanoate and 9-hydroxynonanoate, were synthesized as N-acetylcysteamine (SNAC) or pantetheine (B1680023) thioesters. wiley.com These probes mimic the natural substrate bound to an acyl carrier protein (ACP) and are used in in vitro assays to test the substrate specificity and activity of key enzymes like ketosynthases. wiley.com This approach allows for the precise dissection of individual steps within a complex biosynthetic assembly line.

These strategies—employing labeled compounds for metabolic tracking and functionalized probes for biochemical assays—are critical for advancing the understanding of the biological roles of long-chain hydroxy fatty acids and for engineering novel biosynthetic pathways.

Enzymatic and Biocatalytic Transformations Involving 9 Hydroxynon 7 Ynoic Acid

Biocatalytic Conversion of Related Fatty Acids to 9-Hydroxynon-7-ynoic Acid and Analogues

The enzymatic synthesis of hydroxylated and functionalized C9 fatty acids from renewable feedstocks is well-established, offering a foundation for the potential future biocatalytic production of this compound. Research has primarily focused on converting abundant unsaturated fatty acids like oleic acid and linoleic acid into valuable C9 building blocks such as 9-hydroxynonanoic acid, 1,9-nonanedioic acid (azelaic acid), and 9-oxononanoic acid.

One prominent pathway begins with the conversion of oleic acid. A multi-enzyme cascade involving a lipase (B570770), a fatty acid double bond hydratase (FAH), a long-chain secondary alcohol dehydrogenase (SADH), and a Baeyer-Villiger monooxygenase (BVMO) has been successfully employed to produce 9-hydroxynonanoic acid. Fatty acid hydratases, in particular, are versatile catalysts that add water to a carbon-carbon double bond. However, these enzymes typically require a cis-configured double bond and a specific distance between the double bond and the carboxylic acid group, which would necessitate significant modification to act on an alkyne substrate.

Further oxidation of 9-hydroxynonanoic acid to 1,9-nonanedioic acid (azelaic acid) has been achieved using engineered Corynebacterium glutamicum cells. These cells express alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp., which catalyze the two-step oxidation of the terminal hydroxyl group to a carboxylic acid. In one study, recombinant C. glutamicum converted 20 mM of 9-hydroxynonanoic acid to 16 mM of azelaic acid within 8 hours.

An alternative route uses linoleic acid as a precursor to produce 9-oxononanoic acid, a key intermediate for biopolymers. This biotransformation is a two-step, one-pot process utilizing a 9S-lipoxygenase (LOX) from Solanum tuberosum and a 9/13-hydroperoxide lyase (HPL) from Cucumis melo. The lipoxygenase introduces molecular oxygen to form a 9S-hydroperoxy intermediate, which is then cleaved by the lyase to yield 9-oxononanoic acid with reported yields up to 73%.

These established enzymatic cascades for C9 functionalized fatty acids are summarized below:

| Precursor | Key Enzymes | Intermediate(s) | Final Product(s) |

| Oleic Acid | Lipase, Fatty Acid Hydratase (FAH), Secondary Alcohol Dehydrogenase (SADH), Baeyer-Villiger Monooxygenase (BVMO) | 9-Hydroxynonanoic acid | n-Nonanoic acid, 1,9-Nonanedioic acid |

| 9-Hydroxynonanoic acid | Alcohol/Aldehyde Dehydrogenases (ChnDE) | 9-Oxononanoic acid | 1,9-Nonanedioic acid (Azelaic acid) |

| Linoleic Acid | 9S-Lipoxygenase (LOX), 9/13-Hydroperoxide Lyase (HPL) | 9S-Hydroperoxy-octadecadienoic acid (9S-HPODE) | 9-Oxononanoic acid |

Enzyme Engineering and Directed Evolution for Enhanced Biotransformation

The commercial viability of biocatalytic processes often hinges on the availability of highly active, specific, and stable enzymes. Since naturally occurring enzymes may not be optimal for industrial conditions or for converting non-natural substrates like alkynoic acids, enzyme engineering and directed evolution are critical. These techniques aim to improve enzyme performance by modifying their amino acid sequences.

Computational enzyme engineering pipelines have become essential for accelerating this process. By using software tools to model enzyme structures and predict the effects of mutations, researchers can intelligently design variants with desired properties, reducing the time and cost associated with experimental screening. For instance, engineering a fatty acid modifying enzyme to accept this compound's precursor would likely involve modifying the substrate-binding pocket to accommodate the linear and rigid geometry of the alkyne group, a feature that differs significantly from the kinked cis-double bond many of these enzymes evolved to recognize.

Directed evolution, in contrast, mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and screening them for improved activity. This approach is particularly useful when there is limited structural or mechanistic information about the enzyme. While specific examples of engineering enzymes for this compound synthesis are not available, the principles have been widely applied to the enzymes involved in analogous pathways, such as improving the thermostability of lipases or altering the substrate range of monooxygenases.

Investigation of Enzyme Specificity and Substrate Promiscuity

Enzyme specificity is a cornerstone of biocatalysis, ensuring that the correct substrate is converted into the desired product. However, some enzymes exhibit substrate promiscuity, meaning they can act on a range of similar molecules. Understanding this specificity is key to designing novel biocatalytic routes.

Fatty acid hydratases (FAHs), for example, display strict structural prerequisites for their substrates. They typically require:

A terminal carboxylic acid group.

A minimum fatty acid chain length of C14.

A cis-conformation of the double bond.

A specific distance (often nine carbons) between the double bond and the carboxyl group.

This high specificity explains why common FAHs would not be expected to hydrate (B1144303) an alkyne or a fatty acid with a different chain length without prior protein engineering. Similarly, lipoxygenases (LOXs) show regioselectivity, inserting oxygen at specific positions (e.g., C9 or C13) on the fatty acid backbone. Studies on 9/13-hydroperoxide lyases have also revealed a strong enantiopreference for the S-configured hydroperoxy fatty acid over the R-enantiomer. This inherent specificity, while a challenge for non-natural substrates, is also an advantage as it leads to the production of single-isomer products with high purity.

Biomimetic Catalysis and Effector-Regulated Systems for Alkynoic Acid Cyclization

Inspired by the complex regulatory mechanisms found in biological enzymes, researchers have developed synthetic, biomimetic catalysts that mimic enzymatic function. A notable example is the development of a self-assembled Platinum-based nanocage (Pt₂L₄) that catalyzes the lactonization (cyclization) of alkynoic acids. This system demonstrates a sophisticated level of control that mirrors the allosteric regulation of enzymes.

The Pt₂L₄ cage possesses a catalytic site on its exterior and an internal binding pocket that can encapsulate small molecules, known as effectors. The binding of an effector molecule within the cage can dramatically alter the catalyst's activity. Some effectors enhance the reaction rate, while others inhibit it, a phenomenon known as effector-regulated catalysis. This allows for fine-tuning of the catalytic process in response to chemical signals.

In one study, the cyclization of an alkynoic acid substrate saw its rate enhanced by up to 19-fold in the presence of a positive effector (an accelerator) and decreased by 5-fold with a negative effector (an inhibitor). This regulatory behavior paves the way for creating complex, metabolic-like catalytic systems where the products of one reaction can regulate the activity of another. Furthermore, the system can exhibit feedback loops where the substrates and products themselves act as effectors, modulating the catalytic activity based on their concentration.

The table below summarizes the reported effects of various molecules on the catalytic activity of the Pt₂L₄ cage in the cyclization of an alkynoic acid.

| Effector Molecule | Role | Reported Rate Change |

| Maleic acid | Positive Effector (Accelerator) | Up to 19-fold increase |

| N-cyclohexyl-2-pyrrolidone | Negative Effector (Inhibitor) | Up to 5-fold decrease |

| Substrates/Products | Autoregulators | Can act as both enhancers and inhibitors depending on the mixture |

Such biomimetic systems, along with redox-switchable catalysts that can be toggled between different activity states, represent a frontier in chemical synthesis, offering a level of control that may one day be applied to the specific and regulated transformation of molecules like this compound.

Biological Functions and Mechanistic Roles of 9 Hydroxynon 7 Ynoic Acid in Biological Systems

Identification as a Metabolite in Model Organisms (e.g., Caenorhabditis elegans ascarosides)

9-Hydroxynon-7-ynoic acid is a fatty acid derivative that has been identified in the context of ascaroside biosynthesis in the model organism Caenorhabditis elegans. Ascarosides are a class of small molecules that act as a chemical language for these nematodes, regulating various aspects of their life, including development, behavior, and aging. elifesciences.org These signaling molecules are structurally diverse, typically consisting of the dideoxysugar ascarylose (B1226638) linked to a hydroxylated short-chain fatty acid. elifesciences.org

While the closely related compound, (2E,8R)-8-hydroxynon-2-enoic acid, is a known component of ascr#3, a major dauer pheromone component, the specific roles and prevalence of this compound itself within the full spectrum of C. elegans metabolites are still under investigation. nih.govebi.ac.uk The biosynthesis of ascarosides is a modular process, allowing for a wide array of structurally distinct signaling molecules. elifesciences.org This modularity suggests that various fatty acid precursors, potentially including this compound, could be incorporated into ascaroside structures.

Role in Inter-organismal Signaling and Semiochemical Pathways

The family of molecules to which this compound belongs, the hydroxy fatty acids, are well-established as semiochemicals—chemicals used for communication between organisms. In C. elegans, ascarosides, which are derived from hydroxy fatty acids, function as pheromones that signal population density and influence mating behavior. ebi.ac.uklsu.edu For example, a blend of ascarosides, including those with nine-carbon fatty acid side chains, acts as a male attractant. ebi.ac.uk

The structural similarity of this compound to the fatty acid moieties of known ascarosides suggests its potential involvement in these signaling pathways. vulcanchem.com The specific signals conveyed by ascarosides can be highly dependent on their chemical structure, with different ascarosides eliciting different behavioral responses. lsu.educaltech.edu Therefore, the unique triple bond in this compound could contribute to a distinct signal within the complex chemical communication system of nematodes.

Integration into Fatty Acid Metabolism and Cellular Lipid Homeostasis

Hydroxy fatty acids, including this compound, are integrated into the broader network of fatty acid metabolism. researchgate.net Fatty acids serve not only as building blocks for membranes and energy storage but also as signaling molecules that can regulate gene expression. researchgate.net The introduction of a hydroxyl group can alter the physical and chemical properties of a fatty acid, influencing its role in cellular processes.

In C. elegans, the biosynthesis of ascaroside fatty acid side chains is linked to peroxisomal β-oxidation. ebi.ac.uk This suggests that the precursors for these signaling molecules are drawn from the general pool of fatty acids within the organism. The modification of these fatty acids, such as the introduction of a hydroxyl group and a triple bond in the case of this compound, represents a specialized branch of fatty acid metabolism dedicated to the production of signaling molecules.

The table below summarizes the key enzymes and pathways involved in the biosynthesis of ascarosides, which may also be relevant to the metabolism of this compound.

| Enzyme/Pathway | Function in Ascaroside Biosynthesis | Potential Relevance to this compound |

| Peroxisomal β-oxidation | Chain shortening of fatty acids to produce precursors for ascaroside side chains. ebi.ac.uk | Likely involved in the generation of the nine-carbon backbone. |

| DAF-22 | A thiolase enzyme involved in the final step of peroxisomal β-oxidation of fatty acids for ascaroside synthesis. ebi.ac.uk | May play a role in the processing of the fatty acid precursor. |

| Carboxylesterases (CESTs) | Catalyze the attachment of various chemical groups to the ascaroside core, contributing to their diversity. elifesciences.org | Could potentially be involved in modifications of this compound or its incorporation into larger molecules. |

Potential Biological Activities and Interactions within Cellular Environments

The presence of both a hydroxyl and a carboxylic acid group gives this compound a bifunctional nature, allowing it to participate in a variety of biochemical reactions. vulcanchem.com Hydroxy fatty acids can be incorporated into cellular membranes, potentially altering their fluidity and structure. mdpi.com The triple bond in this compound introduces a rigid, linear element into the carbon chain, which could further influence its interactions with other lipids and proteins.

Furthermore, acetylenic fatty acids, a class to which this compound belongs, have been shown to possess a range of biological activities, including anti-inflammatory and anti-tumor effects in other contexts. researchgate.net While the specific activities of this compound have not been extensively characterized, its structural features suggest it could interact with various cellular targets. For instance, other hydroxy fatty acids have been shown to modulate the activity of enzymes and receptors involved in signaling pathways. frontiersin.org

Comparative Biological Significance of Hydroxy Fatty Acids in Diverse Taxa

Hydroxy fatty acids are not limited to nematodes; they are widespread in nature, found in plants, bacteria, fungi, and other animals. gerli.com Their biological roles are equally diverse. In plants, they are components of cutin and suberin, which form protective barriers on the plant surface. gerli.comgerli.com In bacteria, they are constituents of the outer membrane of Gram-negative bacteria and are involved in host-pathogen interactions. frontiersin.org

In mammals, hydroxy fatty acids are involved in various physiological and pathological processes. gerli.com For example, 2-hydroxy fatty acids are important components of sphingolipids, particularly in the brain and skin. mdpi.com Some hydroxy fatty acids also have signaling roles, acting as ligands for nuclear receptors and G protein-coupled receptors. gerli.com The broad distribution and functional diversity of hydroxy fatty acids across different taxa highlight their fundamental importance in biology. gerli.comgerli.com

The table below provides a comparative overview of the roles of hydroxy fatty acids in different organisms.

| Organism Group | Examples of Roles |

| Nematodes | Pheromonal signaling, regulation of development and behavior. ebi.ac.uklsu.edu |

| Plants | Structural components of protective layers (cutin and suberin). gerli.comgerli.com |

| Bacteria | Components of the outer membrane, involved in host interactions. frontiersin.org |

| Mammals | Components of sphingolipids in the nervous system and skin, signaling molecules. mdpi.comgerli.com |

Analytical and Spectroscopic Methods for Research Oriented Characterization

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity assessment of 9-hydroxynon-7-ynoic acid from complex mixtures, such as biological extracts or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of this compound. vulcanchem.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. A C18 column is a typical stationary phase, and the mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). acs.org The separation can be monitored using a variety of detectors, with mass spectrometry (LC-MS) being particularly powerful for identification. For instance, in the analysis of similar oxylipins, a gradient elution with 0.1% (v/v) acetic acid in water and acetonitrile has been used effectively. acs.org The retention time of this compound will be specific to the exact chromatographic conditions used.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable tool. vulcanchem.comnih.gov Prior to analysis, this compound must be derivatized to increase its volatility. This typically involves esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether). gsartor.org The choice of capillary column is crucial for achieving good separation. For example, a 30-meter capillary column with a temperature program from 130°C to 230°C at a rate of 2°C/min has been used for the analysis of similar fatty acid methyl esters. gsartor.org

Thin-Layer Chromatography (TLC): Preparative thin-layer chromatography can be utilized for the purification of this compound and its derivatives. acs.orggsartor.org For example, a mobile phase of hexane/ethyl acetate (B1210297) (6:1, v/v) has been used to purify dinitrophenylhydrazine (DNPH) derivatives of aldehydes, a technique that could be adapted for related compounds. acs.org The separated compounds can be visualized under UV light or by staining with reagents like 2',7'-dichlorofluorescein. gsartor.org

The purity of the isolated this compound can be assessed by the presence of a single, sharp peak in the chromatogram at the expected retention time. The integration of this peak area can also be used for quantification.

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation and sensitive quantification of this compound. acs.org

Structural Elucidation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. acs.orgechemi.com For this compound, with a molecular formula of C9H14O3, the expected exact mass is 170.0943 g/mol . echemi.com Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information. By analyzing the fragments, the positions of the hydroxyl group and the triple bond can be inferred.

Quantification: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers excellent sensitivity and selectivity for the quantification of this compound, even at low concentrations in complex biological samples. acs.orgmdpi.com Targeted approaches, such as multiple reaction monitoring (MRM), are often used. mdpi.com In this method, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H14O3 | echemi.com |

| Molecular Weight | 170.21 g/mol | echemi.com |

| Exact Mass | 170.0943 g/mol | echemi.com |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound, confirming its structure. vulcanchem.com

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would show characteristic signals for the protons adjacent to the hydroxyl group, the protons on the carbon chain, and the protons near the carboxylic acid and alkyne functionalities. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used for structural assignment. acs.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the other sp³-hybridized carbons of the alkyl chain. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175-180 |

| C2 (-CH2-) | ~2.2-2.4 | ~30-35 |

| C3 (-CH2-) | ~1.5-1.7 | ~22-28 |

| C4 (-CH2-) | ~1.3-1.5 | ~27-32 |

| C5 (-CH2-) | ~1.4-1.6 | ~23-29 |

| C6 (-CH2-) | ~2.1-2.3 | ~15-20 |

| C7 (-C≡) | - | ~75-85 |

| C8 (≡C-) | - | ~70-80 |

| C9 (-CH2OH) | ~4.2-4.4 | ~50-55 |

Spectroscopic Fingerprinting for Metabolomics Studies

In the context of metabolomics, which aims to comprehensively analyze the complete set of small molecules (metabolites) in a biological sample, spectroscopic fingerprinting is a valuable approach. ucdavis.edu This involves acquiring a comprehensive spectroscopic profile of a sample, which can then be used to compare different biological states or to identify changes in metabolite levels.

LC-MS and GC-MS Based Fingerprinting: Both LC-MS and GC-MS can be used to generate a "fingerprint" of all detectable metabolites in a sample. ucdavis.edu In this untargeted approach, statistical analysis of the acquired data is performed to identify statistically significant features (peaks) that differ between sample groups. Subsequently, structure elucidation is performed to identify these features, which could include this compound or related oxylipins.

Oxylipin Profiling: As a member of the oxylipin family, this compound can be included in targeted or untargeted oxylipin profiling studies. acs.orgnih.gov These studies often utilize LC-MS/MS to simultaneously measure a large number of oxylipins, providing a snapshot of the oxylipin profile in a given sample. nih.gov This can reveal important insights into the biochemical pathways that are active under different conditions. The analysis of oxylipins is challenging due to their low concentrations and the presence of numerous isomers, making highly sensitive and selective analytical methods essential. acs.org

Advanced Research Applications and Derivatization Strategies of 9 Hydroxynon 7 Ynoic Acid

Utilization as a Monomer Precursor for Bio-based Polymer Synthesis

9-Hydroxynon-7-ynoic acid is a prime candidate for the synthesis of novel bio-based polyesters. stahl.com As a hydroxy acid, it can undergo self-condensation polymerization, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another to form ester linkages, creating a linear polymer chain. This process can be achieved through traditional polycondensation methods or greener enzymatic polymerization techniques. ceon.rsmdpi.com The resulting polyester, poly(9-hydroxynon-7-ynoate), would possess a unique feature: a pendant alkyne group at regular intervals along its backbone.

This internal alkyne functionality is of significant interest for creating advanced materials. It serves as a handle for post-polymerization modification via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of various functional molecules, enabling the tailoring of the polymer's properties for specific applications. For instance, grafting hydrophilic side chains could alter solubility, while attaching bioactive molecules could create materials for biomedical devices.

The synthesis of aliphatic polyesters from renewable resources is a major goal in creating sustainable materials. horizoneuropencpportal.eu Research on similar hydroxy acid monomers, such as those derived from vegetable oils researchgate.net or through enzymatic processes, mdpi.comresearchgate.net demonstrates the feasibility of producing high-performance bioplastics. The polymerization of related lactones, like 6-hydroxynon-8-enoic acid lactone, has also been explored to create biodegradable copolymers with functional pendant groups. uliege.benih.gov These studies provide a strong precedent for the successful polymerization of this compound.

| Monomer Example | Polymerization Method | Resulting Polymer | Key Features and Potential Properties |

|---|---|---|---|

| This compound | Self-Condensation Polycondensation; Enzymatic Polymerization | Poly(9-hydroxynon-7-ynoate) | Biodegradable; Pendant alkyne groups for post-polymerization modification via click chemistry. |

| 9-Hydroxynonanoic Acid | Used to produce 1,9-nonanedioic acid for polycondensation with diols | Aliphatic Polyesters (e.g., with 1,8-octanediol) | Bio-based and biodegradable; Good thermal properties. researchgate.net |

| Ricinoleic Acid (from Castor Oil) | High-Temperature Polycondensation | Polyricinoleate | Renewable source; Low glass transition temperatures suitable for low-temperature applications. ceon.rs |

| 6-hydroxynon-8-enoic acid lactone | Ring-Opening Polymerization (ROP) | Polyester with allyl pendant groups | Biodegradable; Pendant allyl groups for chemical modification. nih.gov |

Integration into Synthetic Biology Platforms for Novel Pathway Construction

Synthetic biology offers powerful tools for the sustainable production of valuable chemicals from renewable feedstocks by designing and constructing novel metabolic pathways in microbial hosts. drugtargetreview.comnih.govembopress.org While a dedicated pathway for this compound is not yet established, the principles of synthetic biology can be applied to engineer one. The construction of biosynthetic routes for structurally related C9 building blocks, such as 9-oxononanoic acid and 9-hydroxynonanoic acid, serves as a blueprint for this endeavor. researchgate.net

For example, researchers have developed multi-enzyme cascades to convert unsaturated fatty acids like linoleic acid and oleic acid into functionalized C9 molecules. researchgate.net One pathway uses a lipoxygenase and a hydroperoxide lyase to cleave linoleic acid into 9-oxononanoic acid. researchgate.net Another established route converts oleic acid into 9-hydroxynonanoic acid using a recombinant E. coli expressing a hydratase, a dehydrogenase, and a monooxygenase. researchgate.net

To construct a pathway for this compound, a synthetic biology approach would involve:

Enzyme Discovery: Identifying enzymes, likely from the acetylenase or fatty acid desaturase families, that can introduce a triple bond into a C9 precursor.

Pathway Assembly: Combining the genes for these enzymes with genes for other necessary steps (e.g., hydroxylation) into a suitable host organism like Escherichia coli or Saccharomyces cerevisiae. nih.gov

Metabolic Engineering: Optimizing metabolic flux towards the target molecule by upregulating desired pathways, knocking out competing pathways, and balancing enzyme expression. embopress.org

This strategy allows for the creation of a microbial cell factory capable of producing this compound from simple, renewable carbon sources.

| Target Molecule | Host Organism | Key Enzymes / Pathway Steps | Initial Substrate |

|---|---|---|---|

| 1,9-Nonanedioic Acid (Azelaic Acid) | Recombinant Corynebacterium glutamicum | Alcohol/aldehyde dehydrogenases (ChnDE) | 9-Hydroxynonanoic Acid. researchgate.net |

| 9-Oxononanoic Acid | In vitro enzymatic cascade / Recombinant E. coli | 9S-Lipoxygenase (LOX) and 9/13-Hydroperoxide Lyase (HPL) | Linoleic Acid. researchgate.net |

| (Z)-9-hydroxynon-6-enoic acid | Recombinant Escherichia coli | Lipoxygenase and hydroperoxide lyase | γ-Linolenic Acid. researchgate.net |

Application in the Design of Biomimetic Catalysts and Responsive Materials

The molecular structure of this compound provides functional groups that are highly suitable for designing biomimetic catalysts and stimuli-responsive materials.

Biomimetic Catalysts: Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. nih.govnih.gov The carboxylate and hydroxyl groups of this compound can act as ligands, coordinating with metal centers to form catalytic complexes that mimic the active sites of metalloenzymes. beilstein-journals.org For example, it could be incorporated into metal-organic frameworks (MOFs) or other porous supports, where the defined structure and chemical environment can enhance catalytic activity, similar to how an apoenzyme supports a cofactor. nih.gov The alkyne group offers a site for further functionalization, allowing the catalyst to be anchored to surfaces or integrated into larger macromolecular structures.

Responsive Materials: Stimuli-responsive, or "smart," materials change their properties in response to external triggers like light, pH, or temperature. advancedsciencenews.com The alkyne group in this compound is particularly valuable for creating such materials. When polymerized into a polyester, the pendant alkynes can be used as cross-linking points. By using a cleavable linker in the cross-linking step, a material could be designed to degrade or change its mechanical properties on demand. Furthermore, the polarity change associated with reactions of the alkyne or the protonation/deprotonation of the carboxylic acid (if left unpolymerized as a side chain) could be exploited to create interfaces that switch between hydrophobic and hydrophilic states. advancedsciencenews.com

Development of Chemical Probes for Receptor-Ligand Interactions and Pathway Mapping

Chemical probes are essential tools for chemical biology, used to identify the interactions of small molecules with proteins and other biomolecules within a cell. nih.gov this compound is an excellent scaffold for creating such probes due to its internal alkyne, which serves as a bioorthogonal chemical handle.

The development of a probe based on this molecule would typically follow a two-step "tag-and-click" strategy:

Probe Synthesis and Labeling: The carboxylic acid end of this compound would be chemically modified to create a "warhead" or binding group that specifically interacts with a protein target of interest (e.g., an enzyme active site or a receptor binding pocket). nih.gov This probe, containing the binding group and the alkyne handle, is introduced to the biological system (e.g., cell lysate or live cells).

Detection via Click Chemistry: After the probe binds to its target protein, a reporter molecule containing an azide (B81097) group is added. This reporter could be a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification and mass spectrometry-based identification. The azide "clicks" onto the alkyne handle of the probe, covalently attaching the reporter tag to the probe-protein complex. researchgate.net This allows for visualization of the protein's location or its isolation and identification.

This approach has been widely used to map protein-small molecule interactions, identify enzyme substrates, and profile enzyme activity. nih.govacs.org The alkyne functionality makes this compound a versatile platform for designing a wide array of chemical probes to investigate diverse biological pathways.

| Component | Function | Derived From/Example Moiety |

|---|---|---|

| Binding Group (Warhead) | Provides specificity by binding to a target biomolecule (e.g., protein). | Synthetically attached to the carboxylic acid of this compound. |

| Alkyne Handle | Bioorthogonal group for click chemistry reaction. | The internal alkyne of the this compound backbone. |

| Reporter Tag | Enables detection and/or purification of the probe-target complex. | Azide-functionalized fluorophore (e.g., Cy5-azide) or biotin-azide. |

Future Perspectives and Emerging Research Directions for 9 Hydroxynon 7 Ynoic Acid

Discovery of Underexplored Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of 9-Hydroxynon-7-ynoic acid is currently unknown. Future research should focus on identifying the enzymatic machinery responsible for its formation. Polyacetylenes, a class of compounds characterized by one or more carbon-carbon triple bonds, are known to be derived from fatty acid precursors, often involving a series of desaturation and acetylenation reactions catalyzed by specialized enzymes. researchgate.netnih.gov

A key area of investigation would be the search for novel fatty acid desaturases (FADs) and acetylenases. researchgate.net These enzymes are critical in introducing triple bonds into fatty acid chains. researchgate.net Advanced genomic and transcriptomic analyses of organisms suspected of producing this compound, such as certain species of fungi or plants known to produce other polyacetylenes, could reveal candidate genes. nih.govnih.gov Heterologous expression and characterization of these candidate enzymes would be a crucial step in confirming their function. Furthermore, understanding the genetic determinants will be essential for elucidating the regulatory networks that govern the production of this compound.

In-depth Mechanistic Studies of its Biological Functions at the Molecular Level

The biological activities of this compound are yet to be determined. However, the presence of the alkyne moiety suggests potential for significant bioactivity, as many polyacetylenic natural products exhibit a range of biological properties, including antifungal, antibacterial, anti-inflammatory, and cytotoxic effects. researchgate.netresearchgate.netmdpi.com

Future research should aim to uncover the molecular targets of this compound. The use of ω-alkynyl fatty acids as chemical probes, coupled with click chemistry, has proven to be a powerful tool for identifying protein targets of lipid-modified molecules. nih.govacs.orgjove.comresearchgate.netacs.orgnih.gov This approach could be adapted to identify the specific proteins and cellular pathways with which this compound interacts. Such studies could reveal its mechanism of action and potential therapeutic applications. For instance, some polyacetylenes have been shown to inhibit fatty acid synthesis pathways in fungi, suggesting a potential antifungal mechanism. researchgate.net

Optimization of Chemoenzymatic and Sustainable Production Routes

Should this compound be found to possess valuable biological activities, the development of efficient and sustainable production methods will be paramount. Chemical synthesis of compounds with multiple functional groups can be complex and may generate significant waste. openaccesspub.org Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising and sustainable alternative. chemistryviews.orgmdpi.com

Future research could focus on developing a chemoenzymatic route to this compound. This could involve the enzymatic production of a hydroxylated fatty acid precursor, followed by chemical steps to introduce the alkyne functionality, or vice-versa. The development of recyclable catalysts for alkyne functionalization could further enhance the sustainability of such a process. nih.gov Moreover, establishing a biosynthetic pathway in a microbial host, such as oleaginous fungi which are known for their ability to produce a variety of fatty acids, could provide a scalable and renewable production platform. frontiersin.orgnih.gov

Exploration of its Occurrence and Roles in Diverse Ecological Niches

The natural occurrence of this compound and its roles in ecological systems are completely unexplored. Polyacetylenes are often involved in chemical defense, acting as phytoalexins, antifungals, and allelopathic agents. researchgate.netresearchgate.net It is plausible that this compound plays a similar role in the producing organism's interactions with its environment.

Future ecological studies should aim to identify the natural sources of this compound. This would involve screening various organisms, particularly from environments known to be rich in unique bioactive compounds, such as deep-sea ecosystems or unique terrestrial plant and fungal species. researchgate.netmdpi.com Once a natural source is identified, further investigation into the ecological context of its production could reveal its function, for example, as a defense molecule against pathogens or competitors. Understanding these ecological roles could provide valuable insights into its potential applications in agriculture or as a lead compound for new pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.